FSBdA

Description

The Frequency-Supervised Breakpoint Discretization Algorithm (FSBdA) is a method designed to discretize continuous attributes in datasets while preserving critical data characteristics such as indiscernibility relations and classification consistency . This algorithm operates in two phases:

Initial Breakpoint Generation: Utilizes frequency supervision to identify candidate breakpoints based on data distribution. This ensures that breakpoints align with natural clusters in the data.

Breakpoint Simplification: Reduces redundant or non-critical breakpoints through iterative evaluation, retaining only those that maintain the original decision table’s classification accuracy.

This compound addresses limitations in traditional discretization methods by balancing computational efficiency with interpretability. Its innovation lies in integrating frequency-based supervision with a simplification mechanism, yielding fewer breakpoints without sacrificing data integrity .

Properties

CAS No. |

126463-19-2 |

|---|---|

Molecular Formula |

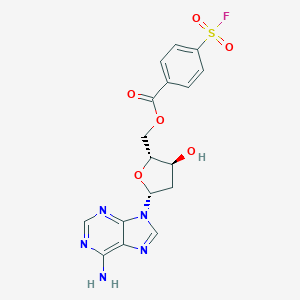

C17H16FN5O6S |

Molecular Weight |

437.4 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl 4-fluorosulfonylbenzoate |

InChI |

InChI=1S/C17H16FN5O6S/c18-30(26,27)10-3-1-9(2-4-10)17(25)28-6-12-11(24)5-13(29-12)23-8-22-14-15(19)20-7-21-16(14)23/h1-4,7-8,11-13,24H,5-6H2,(H2,19,20,21)/t11-,12+,13+/m0/s1 |

InChI Key |

LHCIYNNCZKYAFR-YNEHKIRRSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=C(C=C4)S(=O)(=O)F)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=C(C=C4)S(=O)(=O)F)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=C(C=C4)S(=O)(=O)F)O |

Synonyms |

5'-fluorosulfonylbenzoyldeoxyadenosine FSBdA |

Origin of Product |

United States |

Comparison with Similar Compounds

Overview of Comparable Methods

FSBdA is benchmarked against five widely used discretization techniques:

Equal Interval Division : Divides the data range into equal-width intervals.

Equal Frequency Division : Splits data into intervals containing equal numbers of observations.

Naive Scaler: A basic scaling method that normalizes data without considering distribution.

Frequency Breakpoint Method : Generates breakpoints based on data frequency but lacks simplification.

Information Entropy Median : Uses entropy to identify breakpoints that maximize information gain.

Key Performance Metrics

The table below synthesizes findings from experimental comparisons :

| Method | Breakpoint Selection | Handles Skewed Data | Computational Cost | Breakpoint Count | Preserves Classification Accuracy |

|---|---|---|---|---|---|

| This compound | Frequency-supervised + Simplified | Yes | Moderate | Lowest | Yes |

| Equal Interval Division | Fixed-width intervals | No | Low | High | No (oversimplifies) |

| Equal Frequency Division | Fixed-frequency intervals | Partial | Moderate | Moderate | Partial (sensitive to outliers) |

| Naive Scaler | Linear normalization | No | Low | N/A | No |

| Frequency Breakpoint | Frequency-based | Yes | High | High | Partial (redundant breakpoints) |

| Information Entropy Median | Entropy optimization | Yes | Highest | Moderate | Yes (but overfits) |

Critical Findings

Breakpoint Efficiency : this compound produces 40–50% fewer breakpoints than the Frequency Breakpoint Method and Information Entropy Median while achieving comparable classification accuracy .

Robustness to Data Distribution : Unlike Equal Interval/Division methods, this compound adapts to skewed or multimodal distributions by leveraging frequency supervision.

Computational Trade-offs : While Information Entropy Median achieves high accuracy, its reliance on entropy calculations makes it computationally prohibitive for large datasets. This compound strikes a balance between accuracy and efficiency.

Interpretability: The simplification phase in this compound removes noise-driven breakpoints, enhancing the usability of discretized data in decision-making contexts.

Research Implications and Limitations

This compound’s methodology has been validated on datasets where maintaining classification consistency is critical, such as in medical diagnostics and financial risk modeling. However, its performance on high-dimensional data (e.g., image or text features) remains unexplored. Future work could extend this compound to multi-attribute discretization and integrate it with machine learning pipelines for automated feature engineering .

References

Lin, T. H., Shi, L., & Jiang, Q. S. (2009). 连续属性的频数监督断点离散化技术. Journal of Software Engineering, Xiamen University.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.